

# Physical and chemical properties of Isosorbide-D8

Author: BenchChem Technical Support Team. Date: December 2025

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## An In-depth Technical Guide to Isosorbide-D8

For Researchers, Scientists, and Drug Development Professionals

Introduction

**Isosorbide-D8** is the deuterated form of Isosorbide, a versatile and biocompatible molecule derived from renewable resources. The substitution of hydrogen atoms with deuterium isotopes makes **Isosorbide-D8** a valuable tool in various scientific applications, particularly in pharmacokinetic studies, metabolic research, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of **Isosorbide-D8**, including detailed experimental protocols and data visualizations to support its use in research and development.

## **Core Physical and Chemical Properties**

**Isosorbide-D8** shares a similar bicyclic furan ring structure with its non-deuterated counterpart, but its increased molecular weight due to the presence of eight deuterium atoms leads to subtle differences in its physical and chemical characteristics.



Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>2</sub> D <sub>8</sub> O <sub>4</sub>	[1][2]
Molecular Weight	154.19 g/mol	[1]
Appearance	Off-white solid	[1]
Melting Point	62.5 to 63 °C (for non- deuterated Isosorbide)	[3]
Boiling Point	160 °C at 10 mmHg (for non- deuterated Isosorbide)	[3]
Solubility	Highly soluble in water (>850 g/L), alcohols, and ketones (for non-deuterated Isosorbide)	[3]

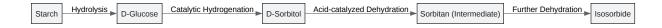
Note: Specific quantitative data for the melting point, boiling point, and solubility of **Isosorbide- D8** are not readily available in the public domain. The data for non-deuterated Isosorbide is provided as a close approximation.

# Synthesis of Isosorbide

Isosorbide is primarily synthesized from D-sorbitol, which is obtained through the hydrogenation of D-glucose. The synthesis of Isosorbide involves a double dehydration of sorbitol, a process that is typically acid-catalyzed.[3][4] An intermediate in this reaction is the monocyclic sorbitan. The overall reaction can be summarized as:

$$(CHOH)_4(CH_2OH)_2 \rightarrow C_6H_{10}O_2(OH)_2 + 2 H_2O$$

A general workflow for the synthesis of Isosorbide is depicted below. The synthesis of **Isosorbide-D8** would involve the use of deuterated starting materials or deuteration at a specific step in the synthesis, a process for which detailed public protocols are not widely available.





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**Figure 1:** General synthesis pathway of Isosorbide from starch.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and characterization of **Isosorbide-D8** are not extensively published. However, established methods for the synthesis of Isosorbide and the analytical characterization of related compounds can be adapted.

### **General Synthesis of Isosorbide**

A larger-scale laboratory synthesis of Isosorbide can be performed as follows:

- In a round-bottom flask equipped with a reflux condenser, combine D-sorbitol (0.05 mol), dimethyl carbonate (DMC, 0.44 mol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.70 mmol), and methanol (20.00 mL).
- Heat the mixture at reflux with stirring.
- Monitor the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.
- After 48 hours, cool the reaction to room temperature and filter the mixture.
- Evaporate the DMC under vacuum to obtain the pure product.

#### **Characterization by Spectroscopy**

The structural elucidation and purity assessment of Isosorbide and its deuterated analogue are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are crucial for confirming the molecular structure. For Isosorbide, characteristic shifts are observed for the protons and carbons in its bicyclic system. In the <sup>1</sup>H NMR spectrum of **Isosorbide-D8**, the proton signals would be absent or significantly reduced at the deuterated positions.

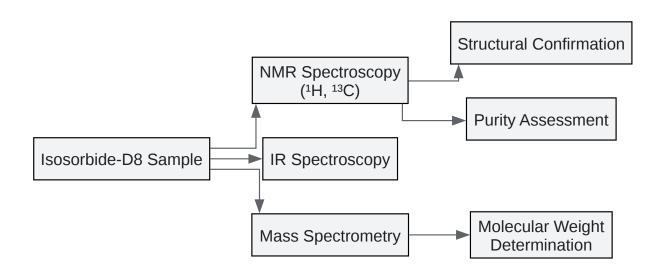
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Isosorbide will show characteristic absorption bands for the



hydroxyl (-OH) groups and the C-O and C-H bonds within the furan rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **Isosorbide-D8**, the molecular ion peak would be observed at m/z 154.19, confirming the incorporation of eight deuterium atoms.

The general workflow for the analytical characterization of **Isosorbide-D8** is illustrated below.



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Figure 2: Workflow for the analytical characterization of Isosorbide-D8.

### **Applications in Research and Drug Development**

**Isosorbide-D8** serves as a critical tool for researchers in several key areas:

- Pharmacokinetic Studies: The use of deuterated compounds allows for the differentiation between the administered drug and its metabolites, enabling more accurate measurements of absorption, distribution, metabolism, and excretion (ADME).
- Metabolic Profiling: Isosorbide-D8 can be used to trace the metabolic fate of Isosorbide and its derivatives within a biological system.
- Internal Standard: Due to its similar chemical behavior to the non-deuterated form and its distinct mass, Isosorbide-D8 is an ideal internal standard for quantitative analysis by mass



spectrometry, improving the accuracy and precision of measurements.

#### Conclusion

**Isosorbide-D8** is a valuable stable isotope-labeled compound with significant applications in pharmaceutical and chemical research. While specific quantitative data for some of its physical properties are not widely published, the information available for Isosorbide provides a strong basis for its handling and use. The established analytical techniques for Isosorbide can be readily applied to its deuterated analogue for structural confirmation and purity assessment. This guide provides a foundational understanding of the key properties and methodologies related to **Isosorbide-D8**, empowering researchers to effectively utilize this compound in their studies.

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#### References

- 1. Isosorbide-D810mg | Next Bio Motif [nextbiomotif.com]
- 2. Isosorbide-D8 | CAS | LGC Standards [Igcstandards.com]
- 3. Isosorbide Wikipedia [en.wikipedia.org]
- 4. Synthesis of isosorbide: an overview of challenging reactions Green Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of Isosorbide-D8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597262#physical-and-chemical-properties-of-isosorbide-d8]

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